Lipophilicity Tuning: XLogP3 Reduction vs. N-(sec-Butyl) Analog
Replacing the N-(sec-butyl) group of CAS 862793-43-9 with an N-(furan-2-ylmethyl) group in CAS 305331-30-0 reduces the computed octanol-water partition coefficient (XLogP3) by 1.1 log units (from 4.8 to 3.7) [1][2]. This shift brings the compound closer to the optimal lipophilicity range (LogP 1–3) for CNS drug candidates, potentially improving aqueous solubility and reducing non-specific protein binding [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | CAS 862793-43-9 (N-(sec-butyl) analog): XLogP3 = 4.8 |
| Quantified Difference | ΔXLogP3 = -1.1 (23% reduction in lipophilicity) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity generally correlates with improved pharmacokinetic properties, reduced off-target toxicity, and better developability, making CAS 305331-30-0 a more favorable starting point for lead optimization programs than its more hydrophobic sec-butyl cousin.
- [1] PubChem Compound Summary for CID 3672063, N-(furan-2-ylmethyl)-2-methyl-4-tosyloxazol-5-amine. XLogP3-AA: 3.7. NCBI (2025). View Source
- [2] PubChem Compound Summary for CID 18826352, N-(sec-butyl)-2-(furan-2-yl)-4-tosyloxazol-5-amine. XLogP3-AA: 4.8. NCBI (2025). View Source
